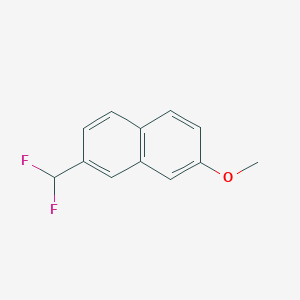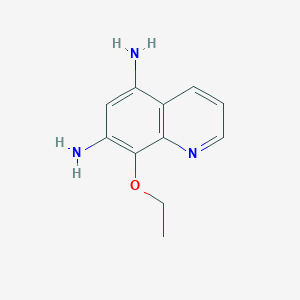
4-Phenyl-4H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-4H-chromene is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a 4H-pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Phenyl-4H-chromene can be synthesized through various methods. One common approach involves the reaction of ortho-quinone methides with dicarbonyl compounds in the presence of a chiral Ni(II) complex and p-toluenesulfonic acid (p-TSOH). This method provides enantioenriched 4H-chromenes with high enantioselectivity . Another method involves the three-component one-pot reaction of 4-bromobenzaldehyde, malononitrile, and substituted phenol, which proceeds via Knoevenagel condensation and Michael addition .
Industrial Production Methods: Industrial production of 4-phenyl-4H-chromene typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenyl-4H-chromene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 4-phenyl-4H-chromen-4-one derivatives . It also participates in nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted chromenes, chromenones, and chromanones, which exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-4H-chromene has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-phenyl-4H-chromene involves its interaction with various molecular targets and pathways. For example, it can inhibit acetylcholinesterase (AChE) and advanced glycation end products (AGEs) formation, which are implicated in Alzheimer’s disease . It also exhibits antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress .
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-4H-chromene can be compared with other similar compounds, such as:
2H-Chromene: Similar in structure but differs in the position of the double bond in the pyran ring.
Coumarin: A benzopyran derivative with a lactone ring, known for its anticoagulant properties.
Eigenschaften
CAS-Nummer |
92496-19-0 |
|---|---|
Molekularformel |
C15H12O |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
4-phenyl-4H-chromene |
InChI |
InChI=1S/C15H12O/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-11,13H |
InChI-Schlüssel |
OJYSQYZJDTWDFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=COC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


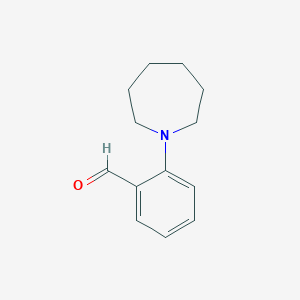


![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11896541.png)


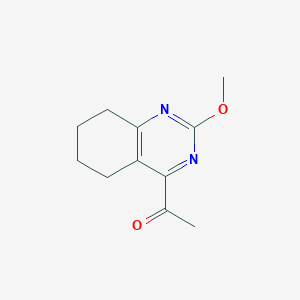

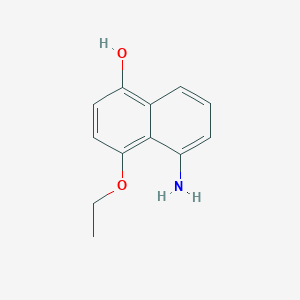
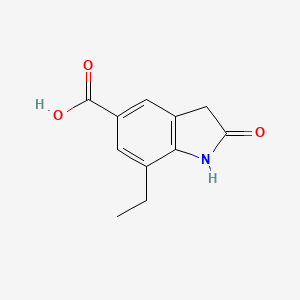
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11896586.png)

